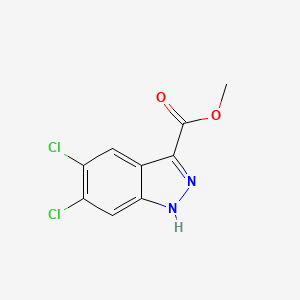

Methyl 5,6-dichloro-1H-indazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5,6-dichloro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O2/c1-15-9(14)8-4-2-5(10)6(11)3-7(4)12-13-8/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGKDWFFFAWYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=CC(=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696363 | |

| Record name | Methyl 5,6-dichloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-48-8 | |

| Record name | Methyl 5,6-dichloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Methyl 5,6-dichloro-1H-indazole-3-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in:

- Anticancer Activity : Indazole derivatives have been reported to exhibit significant anticancer properties. For instance, compounds derived from indazole structures have demonstrated efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Some studies indicate that indazole derivatives can inhibit inflammatory pathways, making them candidates for the development of anti-inflammatory drugs .

- Enzyme Inhibition : The compound has potential as a lead for designing inhibitors targeting specific enzymes involved in disease processes. For example, studies have shown that certain indazole derivatives can effectively inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to cancer progression .

Agrochemicals

The compound is being explored for its potential use in developing new agrochemical agents, such as herbicides and fungicides. The unique structure allows for modifications that enhance biological activity against pests while minimizing environmental impact .

Materials Science

Indazole derivatives like this compound are also investigated for applications in materials science, particularly in organic electronics. Their electronic properties make them suitable candidates for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

The biological activities of this compound are primarily linked to its structural features:

- Anticancer Properties : Case studies have highlighted the compound's potential to inhibit tumor growth through various mechanisms. For example, one study reported that derivatives showed IC50 values in the nanomolar range against specific cancer cell lines .

- Anti-inflammatory Effects : Research indicates that certain derivatives can modulate inflammatory responses by inhibiting key signaling pathways .

Case Study 1: Anticancer Activity

A study evaluated a series of indazole derivatives for their antiproliferative activity against melanoma cells. This compound was included as a lead compound due to its structural similarity to known active agents. Results indicated significant growth inhibition with an IC50 value of approximately 20 nM for one derivative .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of IDO by indazole derivatives. This compound was tested alongside other compounds, showing promising results with an IC50 value indicating effective inhibition at low concentrations .

Comparison with Similar Compounds

Key Observations :

- Substitution Patterns : The dichloro substitution in the target compound contrasts with methyl or mixed chloro/methyl groups in analogs. Chlorine atoms increase electronegativity and may enhance binding to hydrophobic pockets in proteins compared to methyl groups .

Comparison with Non-Indazole Heterocycles

Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate () shares a sulfur-containing benzodithiazine core instead of indazole. Key differences:

- Core Structure : Benzodithiazine includes two sulfur atoms and a sulfone group (SO₂), increasing polarity and hydrogen-bonding capacity compared to indazole.

- Substituents: A methylhydrazino group at position 3 and a chloro group at position 5. The sulfone group (IR: 1340, 1155 cm⁻¹) contributes to distinct electronic properties .

- Biological Implications: The sulfone and hydrazino groups may target different enzymes (e.g., proteases or oxidoreductases) compared to indazole derivatives.

Physicochemical Properties

- Lipophilicity: The dichloro substituents in the target compound likely increase logP compared to mono-chloro or methyl-substituted analogs, enhancing membrane permeability but possibly reducing aqueous solubility.

- Melting Points : Ethyl esters with bulkier substituents (e.g., p-chlorobenzoyl in ) exhibit higher melting points (e.g., >200°C), while methyl esters (target compound) may have lower melting points, though experimental data is unavailable.

Preparation Methods

Indazole-3-carboxylic Acid Derivatives as Precursors

A common intermediate in the synthesis is indazole-3-carboxylic acid or its esters. Preparation of these intermediates is well-documented. According to patent WO2011086031A1, indazole-3-carboxylic acid can be isolated in different crystalline forms depending on the solvent system used, such as DMF/water or dichloromethane mixtures. This acid is a key precursor for further functionalization.

Esterification to Methyl Ester

Conversion of indazole-3-carboxylic acid to the methyl ester is typically achieved via Fischer esterification or by reaction with methylating agents under acidic or basic conditions. This step is crucial to obtain the methyl 1H-indazole-3-carboxylate scaffold.

Chlorination at 5,6-Positions

The dichlorination at the 5 and 6 positions of the indazole ring can be achieved either by starting with a dichlorinated aniline precursor or by electrophilic aromatic substitution post ring formation. The use of chlorine sources such as N-chlorosuccinimide (NCS) or elemental chlorine under controlled conditions is common.

Data Table: Summary of Preparation Conditions

Research Findings and Optimization Notes

Crystalline Forms and Purity: The isolation of indazole-3-carboxylic acid in different polymorphic forms affects downstream reactivity and purity. Form A is solvent-free and crystalline, beneficial for reproducible synthesis.

Reaction Solvents: Dipolar aprotic solvents like DMF are preferred for initial acid isolation and alkylation reactions due to their ability to dissolve polar reagents and bases effectively.

Base Selection: Non-nucleophilic bases such as diisopropylethylamine (Hunig’s base) or sodium ethoxide are preferred to avoid side reactions during alkylation.

Temperature Control: Maintaining reaction temperatures between ambient and reflux (45–135°C depending on step) is critical for reaction completion and minimizing byproducts.

Phase Transfer Catalysis: Some methods employ biphasic solvent systems with phase transfer agents to enhance alkylation efficiency.

Q & A

Q. What are the recommended synthetic routes for Methyl 5,6-dichloro-1H-indazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of methyl-substituted heterocyclic esters often involves carboxylation and esterification. For example, analogous compounds like methyl indole-3-carboxylates are synthesized via carboxylation of the heterocyclic core using chloroformate reagents, followed by esterification with methanol under reflux . Optimization may include adjusting reaction time, temperature (e.g., 80–100°C), and catalyst selection (e.g., sodium acetate for acid-catalyzed condensation). Purification typically involves recrystallization from DMF/acetic acid mixtures to remove unreacted starting materials .

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the ester moiety (e.g., a singlet at ~3.9 ppm for the methyl group) and indazole ring substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, particularly for chlorine isotopes (e.g., M+2 peaks for dichloro derivatives).

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity, using C18 columns and acetonitrile/water gradients .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Absorb spills with inert materials (e.g., silica gel) and dispose via licensed waste management .

- Storage : Store in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the ester group. Monitor for discoloration or precipitate formation, which may indicate degradation .

Advanced Research Questions

Q. What strategies can resolve discrepancies in spectroscopic data (e.g., NMR shifts) when synthesizing this compound?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating H-H and H-C couplings. For example, NOESY can confirm spatial proximity of substituents on the indazole ring .

- Crystallographic Validation : Cross-verify NMR assignments with single-crystal X-ray diffraction data .

Q. How can single-crystal X-ray diffraction with SHELXTL/OLEX2 be applied to determine the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use a Rigaku XtaLAB diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Index and integrate data with CrysAlisPRO .

- Structure Solution : Employ SHELXT for direct methods or SHELXD for charge flipping. Refine using SHELXL with least-squares minimization and anisotropic displacement parameters .

- Validation : Analyze R-factors (e.g., R < 5%) and residual electron density maps in OLEX2. Report CCDC deposition numbers for reproducibility .

Q. What computational methods (e.g., DFT) are suitable for studying the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths/angles. Compare with crystallographic data to validate accuracy .

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For example, the ester group’s carbonyl may act as an electron-deficient center .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., DMSO) to predict solubility and stability .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.